N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide
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Overview
Description
N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide: is an organic compound characterized by the presence of two 5-methyl-[1,1’-biphenyl]-2-yl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-[1,1’-biphenyl]-2-amine and oxalyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
Scientific Research Applications
Chemistry
In chemistry, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
- N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Uniqueness
Compared to these similar compounds, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is unique due to the presence of biphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
N,N'-bis(4-methyl-2-phenylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-19-13-15-25(23(17-19)21-9-5-3-6-10-21)29-27(31)28(32)30-26-16-14-20(2)18-24(26)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBMNZDCGMBPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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